molecular formula C10H13NO2 B8328214 trans-3-Hydroxy-4-phenoxy-pyrrolidine

trans-3-Hydroxy-4-phenoxy-pyrrolidine

Cat. No.: B8328214
M. Wt: 179.22 g/mol
InChI Key: KSSRVICONDWLSU-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Hydroxy-4-phenoxy-pyrrolidine is a functionalized pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its core value lies in its role as a versatile, conformationally restricted scaffold for designing novel bioactive molecules. The hydroxy and phenoxy substituents on the pyrrolidine ring introduce key points for diversification and are critical for molecular recognition. This compound is part of a prominent class of hydroxy-l-proline analogs that have been identified as high-affinity, selective inhibitors of neutral amino acid transporters in the SLC1 family, specifically SLC1A4 (ASCT1) and SLC1A5 (ASCT2) . These transporters are implicated in numerous pathophysiological processes. SLC1A5, which handles glutamine transport, is notably upregulated in many cancer cell lines and is a promising target for developing antiproliferative agents . SLC1A4, highly expressed in the brain, is a potential target for modulating the transport of the NMDA receptor co-agonist d-serine, offering a therapeutic strategy for neurological and neuropsychiatric disorders such as schizophrenia, PTSD, and Alzheimer's disease . The constrained pyrrolidine ring system is a key feature for probing ligand binding sites, as it offers limited rotational freedom and helps define the spatial orientation of functional groups for optimal interaction with biological targets . Researchers can utilize this compound as a critical building block in developing new pharmacological tools to study amino acid transport mechanisms and explore potential treatments for cancer and central nervous system diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3R,4R)-4-phenoxypyrrolidin-3-ol

InChI

InChI=1S/C10H13NO2/c12-9-6-11-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1

InChI Key

KSSRVICONDWLSU-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)OC2=CC=CC=C2)O

Canonical SMILES

C1C(C(CN1)OC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Medicinal Chemistry :

    • Pyrrolidine scaffolds with hydroxyl and aromatic ether groups are prevalent in protease inhibitors (e.g., HIV-1 integrase inhibitors) due to their ability to mimic peptide bonds .
    • Fluorinated derivatives show promise in oncology, with enhanced target affinity and reduced off-target effects .
  • Computational Studies: Molecular docking simulations suggest that the hydroxyl group in this compound forms critical hydrogen bonds with catalytic residues in enzymes like COX-2, whereas methoxy analogs exhibit weaker interactions .

Q & A

Q. What are the recommended synthetic routes for trans-3-Hydroxy-4-phenoxy-pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic pathways include nucleophilic substitution of phenoxy groups on pyrrolidine precursors or hydroxylation of pre-functionalized pyrrolidine derivatives. For example, analogous compounds (e.g., piperidine-based structures) are synthesized using base-catalyzed etherification in dichloromethane with controlled stoichiometry to avoid side reactions . Optimizing reaction temperature (e.g., 0–25°C) and pH (using NaOH) can enhance regioselectivity and reduce byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for achieving >90% purity .

Q. How should researchers characterize the stereochemical configuration of this compound to confirm its structural integrity?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR chemical shifts with computational predictions (e.g., DFT calculations) to assign stereochemistry. Coupling constants (e.g., J3,4J_{3,4}) differentiate cis vs. trans configurations .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For example, crystallographic data for similar pyrrolidine derivatives (e.g., ethyl trans-4-substituted pyrrolidine carboxylates) confirm spatial arrangements .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to quantify enantiomeric excess (ee) and validate stereochemical purity .

Advanced Research Questions

Q. What strategies can optimize the enantiomeric excess of this compound in asymmetric synthesis?

Methodological Answer:

  • Catalytic Asymmetric Hydroxylation : Use Sharpless dihydroxylation conditions (OsO4_4 with chiral ligands) to install hydroxyl groups stereoselectively. Adjust ligand-to-substrate ratios to maximize ee (>95%) .
  • Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to convert undesired enantiomers into the target form during synthesis .
  • Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by auxiliary removal under mild acidic conditions .

Q. How can computational modeling predict the biological activity or reactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with GABAA_A receptors) using software like AutoDock Vina. Prioritize derivatives with high binding affinity scores (<−8 kcal/mol) for in vitro testing .
  • DFT Calculations : Analyze transition states for hydroxylation or etherification steps to identify energy barriers and optimize reaction pathways .
  • QSAR Models : Train quantitative structure-activity relationship models using datasets of pyrrolidine analogs to predict logP, solubility, or toxicity .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

  • Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation times). For example, variations in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Purity Verification : Re-analyze disputed samples via LC-MS to confirm absence of impurities (e.g., residual solvents or stereoisomers) affecting bioactivity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables (e.g., solvent polarity in dose-response assays) .

Stability and Storage

Q. What are the critical factors in maintaining the stability of this compound during long-term storage?

Methodological Answer:

  • Temperature Control : Store at −20°C in amber vials to prevent thermal degradation or photolytic cleavage of the phenoxy group .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) in sealed containers; hygroscopic degradation is common in pyrrolidine derivatives .
  • Inert Atmosphere : Purge vials with argon before sealing to inhibit oxidation of the hydroxyl group .

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